molecular formula C16H25NO8 B4208196 1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid

1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid

Cat. No.: B4208196
M. Wt: 359.37 g/mol
InChI Key: VBDUELOOXUQWIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid is a complex organic compound that features a combination of phenoxy, amino, and propanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid typically involves multiple steps. The initial step often includes the reaction of 2,6-dimethoxyphenol with an appropriate halogenated propylamine under basic conditions to form the intermediate 3-(2,6-dimethoxyphenoxy)propylamine. This intermediate is then reacted with epichlorohydrin to introduce the propanol group, followed by neutralization with ethanedioic acid (oxalic acid) to form the ethanedioate salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler amines or alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid exerts its effects involves its interaction with specific molecular targets. The phenoxy group can interact with aromatic residues in proteins, while the amino and propanol groups can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Uniqueness: 1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid is unique due to the presence of the 2,6-dimethoxyphenoxy group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(2,6-dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4.C2H2O4/c1-11(16)10-15-8-5-9-19-14-12(17-2)6-4-7-13(14)18-3;3-1(4)2(5)6/h4,6-7,11,15-16H,5,8-10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDUELOOXUQWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCOC1=C(C=CC=C1OC)OC)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.